(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol
Description
(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol is a pyrazole-based compound featuring a hydroxymethyl group at the 4-position of the pyrazole ring and a tetrahydrofuran (THF)-derived substituent at the 1-position nitrogen. This structural complexity suggests applications in medicinal chemistry, particularly in modulating solubility and target interactions.
Properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-4-10-11(5-8)6-9-2-1-3-13-9/h4-5,9,12H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPHSQVFGTMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring fused with a tetrahydrofuran moiety. This unique structure may influence its solubility and interaction with biological targets, enhancing its potential as a therapeutic agent.
| Property | Details |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 186.23 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified in available literature |
Antimicrobial Activity
Pyrazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, compounds containing the pyrazole moiety have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Aspergillus niger .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory responses. A study reported that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, derivatives of pyrazole have been evaluated for their inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some related compounds were significantly lower than those of established inhibitors like acarbose, suggesting that this compound may possess similar or enhanced inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely binds to active sites on enzymes, altering their function.
- Modulation of Signaling Pathways : By influencing various signaling pathways, it may affect cellular responses related to inflammation and infection.
- Antioxidant Activity : Some pyrazole derivatives exhibit antioxidant properties, which could contribute to their overall biological efficacy.
Case Study 1: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that specific modifications in the pyrazole structure significantly enhanced antimicrobial potency. For instance, a derivative similar to this compound showed an inhibition zone of 14 mm against Staphylococcus aureus .
Case Study 2: Anti-inflammatory Activity
In a model of carrageenan-induced paw edema in rats, a related pyrazole derivative demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could be effective in managing inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol, a comparison is made with structurally related pyrazole methanol derivatives. Key compounds include:
Table 1: Structural and Physical Properties of Pyrazole Methanol Derivatives
*Calculated based on formula.
Key Observations:
Substituent Effects on Polarity and Solubility :
- The THF-derived substituent in the target compound introduces an oxygen atom, enhancing polarity compared to the purely hydrocarbon-based substituents (e.g., phenyl or 2-phenylethyl) in and . This likely improves aqueous solubility, critical for bioavailability in drug design .
- The trichloroethyl derivative () exhibits high lipophilicity due to halogenation, which may favor membrane permeability but reduce water solubility .
The phenyl group in ’s compound could engage in π-π stacking interactions with aromatic residues in proteins, a feature absent in the THF-substituted analog .
Synthetic Accessibility :
- Compounds with aryl or alkyl substituents (e.g., and ) are synthesized via straightforward alkylation or arylation of pyrazole precursors, as demonstrated in and .
- Introducing the THF moiety may require specialized reagents (e.g., THF-derived electrophiles) or protective group strategies to preserve the hydroxymethyl group during synthesis.
Biological Activity Trends: Pyrazole methanol derivatives are associated with diverse activities, including antimicrobial, antitumor, and anti-inflammatory effects (). The THF substituent’s polarity may shift activity toward targets requiring polar interactions (e.g., enzymes with hydrophilic active sites) .
Preparation Methods
Formation of N-Substituted Pyrazoles
- The N-1 position of pyrazole can be alkylated with tetrahydrofuran-2-ylmethyl halides (e.g., bromides or chlorides) under basic conditions.
- Alternatively, Suzuki coupling reactions involving pyrazole boronic acid derivatives and appropriate halogenated tetrahydrofuran derivatives can be used to install the tetrahydrofuran moiety at the pyrazole ring.
Installation of the Hydroxymethyl Group at C-4 Position
- Starting from methyl 1H-pyrazole-4-carboxylate derivatives bearing the N-substituent, reduction with LiAlH4 in THF converts the ester to the corresponding this compound.
- The reaction conditions are mild and allow for selective reduction without affecting the tetrahydrofuran ring.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. N-Alkylation | Pyrazole + tetrahydrofuran-2-ylmethyl bromide, base (e.g., K2CO3), solvent (DMF), 50–80 °C | Alkylation at N-1 of pyrazole to install tetrahydrofuran-2-ylmethyl substituent | 70–85 | Requires purification by column chromatography |
| 2. Esterification | Formylation or carboxylation at C-4 to generate methyl ester derivative | Introduction of methyl ester at C-4 position | 60–75 | May require protection of N-substituent |
| 3. Reduction | LiAlH4 in THF, 0–20 °C, 3–4 h | Reduction of methyl ester to hydroxymethyl group | 75–80 | Quenched by aqueous ammonium chloride, workup includes filtration and concentration |
Note: The above table synthesizes typical steps based on literature analogues and standard organic synthesis protocols for pyrazole derivatives incorporating tetrahydrofuran substituents.
Analytical and Characterization Data
- NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic singlets for pyrazole ring protons and methylene protons adjacent to tetrahydrofuran and hydroxymethyl groups. Coupling constants and chemical shifts confirm substitution patterns.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the molecular formula.
- IR Spectroscopy: Bands corresponding to hydroxyl groups (~3300 cm⁻¹) and aromatic C-H stretching are observed.
- Melting Points: Pure compounds exhibit sharp melting points, useful for purity assessment.
Research Findings and Optimization Notes
- The use of lithium aluminum hydride is critical for selective reduction of esters to alcohols without ring opening of tetrahydrofuran.
- Reaction temperature control (0–20 °C) prevents side reactions.
- Alkylation efficiency depends on the choice of base and solvent; polar aprotic solvents like DMF enhance yields.
- Purification by recrystallization or chromatography is necessary to obtain analytically pure material.
- Alternative reducing agents (e.g., sodium borohydride) are generally ineffective for ester reduction in this context.
Summary Table of Key Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| N-Alkylation of Pyrazole | Tetrahydrofuran-2-ylmethyl bromide, K2CO3, DMF | 50–80 °C, 6–12 h | 70–85 | Base-mediated SN2 reaction |
| Ester Formation at C-4 | Formylation/carboxylation reagents | Variable, often acidic or catalytic | 60–75 | Requires protection of N-substituent |
| Reduction of Ester to Alcohol | LiAlH4 in THF | 0–20 °C, 3–4 h | 75–80 | Quenched with NH4Cl, careful workup |
Q & A
Q. What are the common synthetic routes for preparing (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanol, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazole core (e.g., 1H-pyrazol-4-ylmethanol) may react with a tetrahydrofuran-derived alkylating agent under basic conditions (e.g., KOH/ethanol). Optimization involves adjusting reaction time, temperature (reflux conditions), and stoichiometry of reagents. Monitoring via TLC and acid-base workup (e.g., HCl quenching) ensures product isolation .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., tetrahydrofuran-methyl group integration at δ ~3.5–4.0 ppm) .
- IR Spectroscopy : Detection of hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and pyrazole ring vibrations .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ = 210–260 nm .
Q. How can researchers mitigate challenges in isolating the alcohol (-CH2OH) functional group during synthesis?
Protecting groups (e.g., silyl ethers) may stabilize the alcohol during alkylation steps. Post-reaction deprotection under mild acidic conditions (e.g., TBAF in THF) preserves the hydroxyl group .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving the compound’s structure via X-ray diffraction, and how can SHELX refine disordered moieties?
The tetrahydrofuran ring and pyrazole substituents may exhibit positional disorder. SHELXL (via restraints for bond lengths/angles and TWIN commands for twinned crystals) resolves these issues. High-resolution data (>0.8 Å) and iterative refinement (HKLF 5 format) improve model accuracy .
Q. How do steric and electronic effects influence the reactivity of the pyrazole ring in further functionalization (e.g., cross-coupling)?
The electron-rich pyrazole (due to the adjacent -CH2OH group) facilitates electrophilic substitution at the 3-position. Steric hindrance from the tetrahydrofuran-methyl group may limit coupling efficiency. Computational studies (DFT) predict regioselectivity, while Pd-catalyzed Suzuki-Miyaura reactions validate reactivity .
Q. What contradictions arise in biological activity data, and how can they be resolved methodologically?
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may stem from solvent polarity or assay protocols. Normalizing data using internal controls (e.g., reference inhibitors) and validating via orthogonal assays (e.g., SPR vs. fluorescence) improves reliability .
Q. Which computational models predict the compound’s solubility and pharmacokinetic properties?
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solvation behavior. ADMET predictors (e.g., SwissADME) estimate logP (~1.5–2.0) and aqueous solubility (<1 mg/mL), guiding formulation strategies .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?
Q. What strategies resolve conflicting NMR assignments for diastereotopic protons in the tetrahydrofuran-methyl group?
Use 2D NMR (COSY, NOESY) to correlate adjacent protons. Variable-temperature NMR (VT-NMR) reduces signal splitting caused by restricted rotation .
Q. How can reaction yields be improved for multi-step syntheses involving this compound?
Optimize intermediates:
- Step 1 : Pyrazole alkylation (70–80% yield) using phase-transfer catalysts (e.g., TBAB) .
- Step 2 : Hydroxyl group oxidation (e.g., TEMPO/NaClO) to aldehyde, followed by reduction (NaBH4) to -CH2OH (85–90% yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
